molecular formula C9H13N3O5 B1602369 3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid CAS No. 946667-81-8

3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid

Cat. No.: B1602369
CAS No.: 946667-81-8
M. Wt: 243.22 g/mol
InChI Key: LTXVBZXSDDGVBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Features of 1,2,4-Oxadiazole Heterocycles

The 1,2,4-oxadiazole heterocycle represents one of the most significant five-membered aromatic systems in contemporary medicinal chemistry, characterized by its unique arrangement of two nitrogen atoms and one oxygen atom within a pentagonal ring structure. This heterocycle possesses the molecular formula C₂H₂N₂O with a molecular weight of 70.05 grams per mole, representing the fundamental scaffold upon which numerous pharmaceutical compounds have been developed. The structural architecture of 1,2,4-oxadiazole distinguishes it from other oxadiazole isomers, including 1,2,3-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole, each exhibiting distinct chemical and biological properties.

The electronic characteristics of the 1,2,4-oxadiazole ring system contribute significantly to its utility in drug design and chemical synthesis. Research has demonstrated that among five-membered heterocyclic systems, 1,2,4-oxadiazole exhibits relatively low aromaticity with an aromaticity index of 39 to 48, making it more reactive toward various chemical transformations compared to other aromatic heterocycles. This reduced aromaticity stems from the distribution of electrons within the ring system and the presence of heteroatoms that influence the overall electronic density. The heterocycle displays distinct reactivity patterns at different positions, with carbon atoms at positions 3 and 5 exhibiting electrophilic character, while the nitrogen atom at position 4 demonstrates nucleophilic or weakly basic properties similar to pyridine.

The structural versatility of 1,2,4-oxadiazole heterocycles has been extensively exploited in pharmaceutical applications, where they serve as bioisosteric replacements for ester and amide functional groups. This bioisosterism arises from the ability of the oxadiazole ring to participate in hydrogen bonding interactions and maintain similar spatial arrangements to traditional carbonyl-containing functional groups. The heterocycle demonstrates exceptional stability under physiological conditions while offering improved resistance to metabolic degradation compared to ester and amide linkages. These properties have made 1,2,4-oxadiazole derivatives particularly valuable in drug discovery programs targeting various therapeutic areas.

Role of tert-Butoxycarbonyl Protecting Groups in Heterocyclic Functionalization

The tert-butoxycarbonyl protecting group represents one of the most widely utilized strategies for amino group protection in contemporary organic synthesis, particularly in the context of heterocyclic chemistry and pharmaceutical compound development. This protecting group offers exceptional versatility and selectivity, allowing chemists to perform complex multi-step synthetic sequences while maintaining the integrity of sensitive amino functionalities. The tert-butoxycarbonyl group functions by converting reactive primary and secondary amines into more stable carbamate derivatives, thereby preventing unwanted side reactions during synthetic transformations.

The mechanism of tert-butoxycarbonyl protection involves the reaction of amino compounds with di-tert-butyl dicarbonate, commonly performed under mild basic conditions using reagents such as triethylamine or sodium hydroxide. This reaction proceeds through nucleophilic attack of the amine on the electrophilic anhydride, followed by elimination of carbon dioxide and formation of the stable carbamate linkage. The resulting protected amine exhibits significantly reduced nucleophilicity and basicity compared to the free amine, enabling selective functionalization of other parts of the molecule without interference from the amino group.

The strategic importance of tert-butoxycarbonyl protection in heterocyclic chemistry extends beyond simple amino group masking to encompass sophisticated synthetic planning and orthogonal protection strategies. Research has demonstrated that tert-butoxycarbonyl groups remain stable under a wide range of reaction conditions, including basic hydrolysis, nucleophilic substitution reactions, and catalytic hydrogenation processes. This stability profile makes the protecting group particularly valuable in the synthesis of complex heterocyclic compounds where multiple functional group transformations must be performed in sequence.

The deprotection of tert-butoxycarbonyl groups occurs readily under acidic conditions, typically employing trifluoroacetic acid or hydrochloric acid in organic solvents. The deprotection mechanism involves initial protonation of the carbonyl oxygen, followed by fragmentation to generate a stabilized tert-butyl carbocation and subsequent decarboxylation to regenerate the free amine. This process is driven by the exceptional stability of the tertiary carbocation intermediate and the irreversible loss of carbon dioxide gas, making the deprotection reaction highly favorable under appropriate conditions.

Protecting Group Properties tert-Butoxycarbonyl
Stability under basic conditions Excellent
Stability under reducing conditions Excellent
Stability under nucleophilic conditions Excellent
Deprotection conditions Acidic (TFA, HCl)
Deprotection mechanism Acid-catalyzed fragmentation
Orthogonality with other protecting groups High

Significance of Carboxylic Acid Substituents in Bioactive Oxadiazole Systems

Carboxylic acid substituents play a pivotal role in the biological activity and pharmacological properties of oxadiazole-containing pharmaceutical compounds, contributing to molecular recognition, membrane permeability, and protein binding interactions. The incorporation of carboxylic acid functionality into 1,2,4-oxadiazole systems represents a strategic approach to enhancing the biological profile of these heterocyclic compounds while maintaining favorable physicochemical properties. Research has demonstrated that carboxylic acid groups can significantly influence the antimicrobial, anticancer, and anti-inflammatory activities of oxadiazole derivatives through multiple mechanisms of action.

The structural and electronic properties of carboxylic acid substituents contribute to the overall pharmacophore of oxadiazole-based bioactive compounds. Carboxylic acids exist predominantly in their ionized form at physiological pH, creating charged species that can participate in electrostatic interactions with target proteins and biological membranes. This ionization behavior influences both the distribution and binding affinity of oxadiazole compounds, often enhancing their interaction with specific enzymatic targets or receptor sites. Studies have shown that the positioning and orientation of carboxylic acid groups relative to the oxadiazole ring can dramatically affect biological activity, with optimal spacing and geometric arrangements leading to enhanced potency.

The bioisosteric relationship between carboxylic acids and heterocyclic replacements has been extensively studied in the context of drug design, with 1,2,4-oxadiazole derivatives often serving as metabolically stable alternatives to traditional carboxylic acid-containing pharmaceuticals. Research has identified several heterocyclic carboxylic acid bioisosteres, including 3-hydroxyisoxazole and related systems, that maintain biological activity while offering improved pharmacokinetic properties. The combination of carboxylic acid functionality with oxadiazole heterocycles represents an evolution of this concept, providing compounds that retain the beneficial ionization characteristics of carboxylic acids while gaining the metabolic stability and unique binding properties of the oxadiazole ring system.

Contemporary research has revealed that carboxylic acid-substituted oxadiazole derivatives exhibit remarkable diversity in their biological activities, ranging from antimicrobial and antifungal properties to anticancer and anti-inflammatory effects. Studies have documented minimum inhibitory concentration values for various oxadiazole carboxylic acid derivatives in the range of 0.02 to 64 micromolar against clinically relevant bacterial strains, demonstrating their potential as therapeutic agents. The presence of carboxylic acid functionality has been shown to enhance the water solubility of oxadiazole compounds, improving their bioavailability and facilitating pharmaceutical formulation development.

Biological Activity Representative Oxadiazole Carboxylic Acid Derivatives Activity Range
Antimicrobial 3-Aryl-5-alkyl-1,2,4-oxadiazole carboxylic acids MIC: 0.5-64 μg/mL
Anticancer Hydroxamate-oxadiazole carboxylic acid conjugates IC₅₀: 0.11-1.47 μM
Anti-inflammatory Substituted oxadiazole carboxylates Variable potency
Antiviral Heterocyclic oxadiazole carboxylic acids IC₅₀: 3.7-66.0 nM

Properties

IUPAC Name

3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1,2,4-oxadiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c1-9(2,3)16-8(15)10-4-5-11-6(7(13)14)17-12-5/h4H2,1-3H3,(H,10,15)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXVBZXSDDGVBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NOC(=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40589728
Record name 3-{[(tert-Butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946667-81-8
Record name 3-{[(tert-Butoxycarbonyl)amino]methyl}-1,2,4-oxadiazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40589728
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis typically proceeds through the following key stages:

  • Formation of the 1,2,4-oxadiazole ring from appropriate precursors such as amidoximes or hydrazides.
  • Introduction of the Boc-protected aminomethyl substituent at the 3-position.
  • Installation or preservation of the carboxylic acid group at the 5-position.
  • Protection and deprotection steps to manage the amino functionality.

Preparation of the 1,2,4-Oxadiazole Core

A common approach to synthesize 1,2,4-oxadiazoles involves cyclization reactions of amidoximes with carboxylic acid derivatives or their equivalents. For example, amidoximes derived from nitriles can be cyclized under dehydrating conditions to yield the oxadiazole ring. This method is supported by various literature sources describing the construction of oxadiazole heterocycles through such cyclizations.

Introduction of the Boc-Protected Aminomethyl Group

The Boc-protected aminomethyl substituent is generally introduced via nucleophilic substitution or Mannich-type reactions involving a Boc-protected amine precursor. For instance, the reaction of a suitable halomethyl oxadiazole intermediate with a Boc-protected amine or its equivalent can yield the desired substitution at the 3-position.

In a representative synthesis, tert-butyl(4-(N'-hydroxycarbamimidoyl)phenyl)carbamate is prepared from tert-butyl(4-cyanophenyl)carbamate by reaction with hydroxylamine hydrochloride. This intermediate can then be coupled with appropriate alkylating agents to build the oxadiazole ring and introduce the Boc-protected amino group.

Carboxylic Acid Group Installation

The carboxylic acid functionality at the 5-position can be introduced either by starting from a carboxylic acid-containing precursor or by hydrolysis of ester intermediates. Esterification and subsequent hydrolysis are common steps in the preparation, often using acidic or basic conditions. For example, esterification catalysts like thionyl chloride or concentrated sulfuric acid are used to convert acids to esters, which can later be hydrolyzed back to acids under controlled conditions.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Amidoxime formation Hydroxylamine hydrochloride, base (NaHCO3), EtOH, reflux 6 h Converts nitrile to amidoxime precursor
Cyclization to 1,2,4-oxadiazole Dehydrating agents, heating Forms oxadiazole ring from amidoxime and carboxylic acid derivatives
Boc-protection of amine Boc anhydride or Boc-protected amine reagents Protects amino group to prevent side reactions
Alkylation/nucleophilic substitution Halomethyl oxadiazole intermediate, Boc-protected amine Introduces Boc-aminomethyl substituent at 3-position
Esterification Thionyl chloride, concentrated sulfuric acid, solvents (chloroform, polar aprotic) Converts carboxylic acid to ester for further manipulation
Deprotection Acidic conditions (e.g., trifluoroacetic acid in DCM) Removes Boc group to yield free amine if needed

Detailed Example from Literature

A detailed synthesis reported involves the following:

  • Starting from tert-butyl(4-cyanophenyl)carbamate, reaction with hydroxylamine hydrochloride and sodium bicarbonate in ethanol under reflux yields tert-butyl(4-(N'-hydroxycarbamimidoyl)phenyl)carbamate with a 69% yield.
  • This intermediate is then coupled with ethyl-2-(1-(3-fluoro-2-methylbenzyl)piperidin-3-yl)acetate or similar alkylating agents to form the 1,2,4-oxadiazole ring substituted with the Boc-protected aminomethyl group.
  • The carboxylic acid group can be introduced or preserved by hydrolysis of ester intermediates or direct use of acid-containing starting materials.
  • Final purification is achieved by flash chromatography or recrystallization.

Summary Table of Key Preparation Parameters

Parameter Details
Starting materials Boc-protected cyanophenyl derivatives, hydroxylamine hydrochloride, alkyl halides
Solvents Ethanol, dichloromethane, 1,4-dioxane, chloroform, polar aprotic solvents
Temperature Reflux for amidoxime formation (approx. 78°C), 25–100°C for coupling and cyclization steps
Reaction time 6 h for amidoxime formation, 24–96 h for coupling and cyclization
Catalysts/agents Sodium bicarbonate, DMAP, thionyl chloride, trifluoroacetic acid
Yields Typically 50–85% depending on step and purification
Purification methods Flash chromatography, recrystallization

Research Findings and Observations

  • The Boc protection is crucial for controlling the reactivity of the amino group during the synthesis, preventing side reactions and enabling selective functionalization.
  • Cyclization to form the 1,2,4-oxadiazole ring is efficiently achieved under dehydrating conditions from amidoxime precursors, providing good yields and structural integrity.
  • Esterification and subsequent hydrolysis steps allow flexibility in introducing or modifying the carboxylic acid group, which is essential for biological activity tuning.
  • The choice of solvents and reaction temperatures significantly affects the yield and purity of the final compound, with polar aprotic solvents and moderate temperatures being preferred.

Chemical Reactions Analysis

Types of Reactions

3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional functional groups, while reduction can lead to the formation of amine derivatives .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the potential of 1,2,4-oxadiazole derivatives, including 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid, as antimicrobial agents. The modification of oxadiazole compounds has been shown to enhance their efficacy against various bacterial pathogens. For instance, research indicates that certain analogues exhibit potent activity against Clostridioides difficile and multidrug-resistant Enterococcus faecium, with minimum inhibitory concentrations comparable to established antibiotics like vancomycin . This suggests a promising avenue for developing new treatments for infections associated with these pathogens.

1.2 Structure-Activity Relationship (SAR) Studies

The structure-activity relationship studies of 1,2,4-oxadiazole derivatives reveal that specific functional groups significantly influence their antimicrobial potency and bioavailability. Modifications that improve solubility and permeability are critical for enhancing the therapeutic effectiveness of these compounds . The incorporation of quaternary ammonium functionalities has been particularly noted for its role in targeting gastrointestinal pathogens effectively.

Synthesis and Characterization

2.1 Synthetic Pathways

The synthesis of this compound typically involves several steps including the formation of the oxadiazole ring through cyclization reactions. The use of protecting groups such as tert-butyloxycarbonyl (Boc) is crucial during the synthesis to prevent unwanted reactions at sensitive sites . Detailed synthetic routes often involve coupling reactions followed by cyclization and deprotection steps to yield the final product.

2.2 Characterization Techniques

Characterization of this compound is performed using techniques such as NMR spectroscopy and mass spectrometry, which confirm the structure and purity of the synthesized compounds. These methods are essential for validating the successful synthesis of new derivatives aimed at improving biological activity .

Potential Applications in Materials Science

3.1 Polymer Chemistry

The oxadiazole moiety is known for its thermal stability and photoluminescent properties, making it an attractive candidate for incorporation into polymer matrices. Research into polymers containing oxadiazole units suggests potential applications in organic electronics and optoelectronics due to their favorable electronic properties .

3.2 Coatings and Adhesives

Compounds like this compound can also be explored for use in coatings and adhesives due to their chemical stability and resistance to degradation under environmental stressors . This opens avenues for developing advanced materials with enhanced durability.

Case Studies and Research Findings

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against C. difficile with MIC values comparable to vancomycin.
Synthesis TechniquesOutlined efficient synthetic pathways for producing various oxadiazole derivatives with potential biological activity.
Material PropertiesInvestigated incorporation into polymers for improved thermal stability and electronic properties.

Mechanism of Action

The mechanism of action of 3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The Boc-protected amine group can be deprotected to yield the free amine, which can then form hydrogen bonds or electrostatic interactions with target molecules .

Comparison with Similar Compounds

Structural Analogues in the 1,2,4-Oxadiazole Family

The following table summarizes key structural and molecular differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight Position 3 Substituent Position 5 Substituent Key Features Reference IDs
3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid C₁₀H₁₄N₃O₅ 256.24 g/mol Boc-protected aminomethyl Carboxylic acid Acidic, deprotectable amine
3-(4-Chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid C₉H₅ClN₂O₃ 224.60 g/mol 4-Chlorophenyl Carboxylic acid Aromatic, lipophilic
3-(4-Trifluoromethylphenyl)-1,2,4-oxadiazole-5-carboxylic acid C₁₀H₅F₃N₂O₃ 258.16 g/mol 4-Trifluoromethylphenyl Carboxylic acid Electron-withdrawing substituent
Ethyl 3-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylate C₁₁H₁₇N₃O₅ 271.27 g/mol Boc-protected aminomethyl Ethyl ester Esterified, increased lipophilicity
3-(4-Bromobenzyl)-1,2,4-oxadiazole-5-carboxylic acid C₁₀H₈BrN₂O₃ 293.09 g/mol 4-Bromobenzyl Carboxylic acid Bulky alkyl-aryl hybrid

Key Differences and Implications

Substituent Effects on Reactivity and Solubility: The Boc-aminomethyl group in the target compound introduces a sterically bulky, protected amine. This contrasts with aryl substituents (e.g., 4-chlorophenyl in ), which enhance lipophilicity and may improve membrane permeability but reduce solubility in aqueous media. The carboxylic acid at position 5 increases hydrophilicity compared to ester derivatives (e.g., ethyl ester in ), making the compound more suitable for interactions in polar environments.

Synthetic Utility: The Boc group allows for selective deprotection, enabling post-synthetic modifications (e.g., conjugation to peptides or other amines) . This is absent in non-protected analogs like 3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxylic acid. Aryl-substituted analogs (e.g., 3-(4-trifluoromethylphenyl) in ) are typically synthesized via cyclization of amidoximes with aryl nitriles, whereas the Boc-aminomethyl derivative requires Boc-protected amine intermediates.

Biological and Industrial Relevance: Carboxylic acid derivatives are often intermediates in drug development. For example, the ethyl ester version () could act as a prodrug, with ester hydrolysis yielding the active carboxylic acid form.

Biological Activity

3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid is a compound belonging to the oxadiazole class, which has been recognized for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound features a unique oxadiazole ring system that contributes to its biological properties. The presence of the tert-butoxycarbonyl (Boc) group enhances its stability and solubility in biological systems.

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial activity. A study highlighted modifications in the oxadiazole framework to enhance permeability and efficacy against gastrointestinal pathogens. The introduction of quaternary ammonium functionalities was particularly effective in targeting these pathogens .

CompoundActivityMechanism
This compoundModerateDisruption of bacterial cell membranes
Related oxadiazole derivativesHighInhibition of cell wall synthesis

Anticancer Activity

The oxadiazole class has also shown promise in cancer therapy. In vitro studies have demonstrated that certain oxadiazole derivatives can inhibit specific cancer-related proteins such as HSET (KIFC1), leading to aberrant cell division in centrosome-amplified cancer cells. This inhibition results in the induction of multipolar mitotic spindles, effectively triggering cell death in these cancer cells .

Case Studies

  • Antimicrobial Efficacy : A study focused on synthesizing various oxadiazole analogs revealed that compounds with specific substitutions exhibited enhanced antimicrobial properties against Gram-positive and Gram-negative bacteria. The modifications included varying the alkyl groups and introducing additional functional groups to optimize interaction with bacterial membranes.
  • Cancer Cell Studies : In a recent investigation, researchers treated centrosome-amplified human cancer cells with oxadiazole derivatives. The results indicated a significant increase in multipolarity among treated cells, confirming the anticancer potential through targeted inhibition of mitotic processes .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of oxadiazoles. Key findings include:

  • The presence of electron-withdrawing groups on the oxadiazole ring enhances potency.
  • Modifications to the carboxylic acid side chain significantly influence both solubility and biological activity.

Pharmacokinetics

The pharmacokinetic profile of this compound has been assessed through stability assays in plasma. Results showed a favorable half-life, indicating potential for further development as a therapeutic agent .

Q & A

Q. How can the synthesis of 3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid be optimized for yield and purity?

  • Methodological Answer : The compound's synthesis typically involves Boc-protected intermediates. For example, Ethyl 5-((tert-butoxycarbonylamino)methyl)-1,2,4-oxadiazole-3-carboxylate (a structurally related compound) is synthesized via cyclization reactions under reflux conditions using acetic acid as a solvent . To optimize yield:
  • Reaction Time : Monitor reaction progress via TLC or HPLC; prolonged reflux (3–5 hours) ensures complete cyclization .
  • Purification : Recrystallization from DMF/acetic acid mixtures improves purity .
  • Safety : Use gloves and face shields during handling to avoid skin/eye contact .

Q. What analytical methods are recommended for characterizing this compound and verifying its structural integrity?

  • Methodological Answer :
  • Spectroscopy : Employ 1H^1H-NMR and 13C^{13}C-NMR to confirm the Boc group (δ ~1.4 ppm for tert-butyl protons) and oxadiazole ring signals (δ 8.5–9.5 ppm for aromatic protons) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) ensures exact mass alignment (e.g., theoretical vs. observed m/z for C10H14N3O5C_{10}H_{14}N_3O_5) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity; use C18 columns and acetonitrile/water gradients .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in nucleophilic or electrophilic reactions?

  • Methodological Answer :
  • DFT Calculations : Use density functional theory (e.g., B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying nucleophilic (oxadiazole N-atoms) or electrophilic (carboxylic acid carbonyl) sites .
  • Retrosynthesis Tools : AI-powered platforms (e.g., Template_relevance Reaxys) propose feasible synthetic routes for derivatives, such as substituting the Boc group with other protecting moieties .

Q. What strategies resolve discrepancies in reported solubility data for this compound across different solvents?

  • Methodological Answer :
  • Solubility Testing : Conduct systematic studies in DMSO, methanol, and water (pH 2–12) using gravimetric or UV-Vis methods .
  • Data Normalization : Account for impurities (e.g., unreacted starting materials) by correlating solubility with HPLC purity profiles .
  • Example Table :
SolventSolubility (mg/mL)Purity (%)pH
DMSO50.298.5N/A
Methanol12.797.87.0
Water (pH 7)<0.195.07.0

Q. How does the Boc group influence the compound’s stability under acidic or basic conditions?

  • Methodological Answer :
  • Stability Studies :
  • Acidic Conditions : Treat with 1M HCl; monitor Boc deprotection via 1H^1H-NMR loss of tert-butyl signals .
  • Basic Conditions : Exposure to 0.1M NaOH may hydrolyze the oxadiazole ring; track degradation via LC-MS .
  • Recommendations : Use neutral buffers (pH 6–8) for biological assays to prevent decomposition .

Q. What experimental designs are critical for assessing this compound’s potential as a protease inhibitor?

  • Methodological Answer :
  • Enzyme Assays : Use fluorescence-based kits (e.g., FRET substrates) to measure inhibition of trypsin or thrombin .
  • Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., replacing oxadiazole with thiadiazole) and compare IC50_{50} values .
  • Molecular Docking : AutoDock Vina predicts binding modes to protease active sites; validate with mutagenesis studies .

Data Contradiction Analysis

Q. How to address conflicting reports on the compound’s melting point in literature?

  • Methodological Answer :
  • Calibration : Verify melting point apparatus with standard references (e.g., caffeine, 235–238°C).
  • Sample Purity : Recrystallize the compound twice and dry under vacuum to remove solvent traces .
  • Reported Ranges : Discrepancies (e.g., 150–151°C vs. 148–150°C) may arise from polymorphic forms; perform XRD to identify crystalline phases .

Method Development

Q. What chromatographic techniques separate epimeric or diastereomeric derivatives of this compound?

  • Methodological Answer :
  • Chiral HPLC : Use Chiralpak IA columns with hexane/isopropanol (90:10) to resolve epimers .
  • Capillary Electrophoresis : Optimize buffer pH (e.g., 8.5) and cyclodextrin additives for enantiomeric separation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid
Reactant of Route 2
3-((tert-Butoxycarbonylamino)methyl)-1,2,4-oxadiazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.